molecular formula C10H16O2 B1584086 Jasmolactone CAS No. 32764-98-0

Jasmolactone

Cat. No. B1584086
CAS RN: 32764-98-0
M. Wt: 168.23 g/mol
InChI Key: NBCMACYORPIYNY-UHFFFAOYSA-N
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Description

Jasmolactone, also known as 6-(pent-3-en-1-yl)tetrahydro-2H-pyran-2-one, is a synthetic compound used in perfumery . It has a jasmine petal-like character with a delicate fruitiness reminiscent of peach, apricot, and coconut milk . It is used in luxury perfumery for reconstitutions of white flowers, for ambery notes, and to give facets to a tea note .


Synthesis Analysis

A new synthesis of γ-Jasmolactone and its dihydroderivative has been reported . The synthesis involved a regioselective two-step alkylation of diethyl 3-oxoglutarate .


Molecular Structure Analysis

The molecular formula of Jasmolactone is C10H16O2 . The IUPAC Standard InChI is InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3 .


Physical And Chemical Properties Analysis

Jasmolactone is a synthetic compound with a molecular weight of 168.23 . It has a fruity, lactonic, yellow fruits, and jasmine-like odor .

Scientific Research Applications

Pharmacological Properties

Jasmolactone, specifically its variants like jasmolactones B and D, have been identified to possess coronary vasodilating and cardiotropic activities. These properties highlight its potential application in cardiovascular pharmacology (Shen & Chen, 1989).

Synthetic Methodologies

Advances in synthetic methodologies for jasmolactone and its related compounds have been explored. These methods involve starting materials such as succinic anhydride, glutaric anhydride, and furfural, demonstrating the compound’s accessibility for laboratory research and potential industrial applications (Watanabe et al., 1980).

Role in Plant Defense Mechanisms

Jasmolactone derivatives, like JA-Ile-macrolactone, have been found to induce defense responses in plants. For example, they significantly inhibit larvae weight gain in herbivores and lesions caused by pathogens in tea plants (Lin et al., 2020). This suggests a role for jasmolactone in agricultural pest management strategies.

Applications in Plant Chemical Biology

The lipid-derived plant hormone jasmonates, including jasmolactone, play a significant role in plant growth, reproductive performance, and defense mechanisms against pathogens and feeding insects. This opens up avenues for biotechnological applications in agriculture and horticulture (Ueda et al., 2020).

Potential in Plant Stress Responses

Jasmonates, including jasmolactone, are key in plant stress responses. They mediate various environmental cues like light, temperature, and water stress, suggesting their potential utility in enhancing plant resilience in changing environmental conditions (Wasternack, 2014).

Safety And Hazards

Jasmolactone may be harmful in contact with skin . It’s recommended to observe good industrial hygiene practices when handling this compound . In case of insufficient ventilation, suitable respiratory equipment should be worn .

properties

IUPAC Name

6-[(E)-pent-3-enyl]oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2-3,9H,4-8H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCMACYORPIYNY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to pale yellow liquid; Oily, fruity, floral petal, jasmin, peach, apricot aroma
Record name 8-Decen-5-olide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1972/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 8-Decen-5-olide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1972/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-1.007 (20°)
Record name 8-Decen-5-olide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1972/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one

CAS RN

32764-98-0, 75253-68-8
Record name 8-Decen-5-olide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Decen-5-olide, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075253688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-2-one, tetrahydro-6-(3-penten-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-DECEN-5-OLIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6V7238MB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
210
Citations
YC Shen, CH Chen - Journal of natural products, 1989 - ACS Publications
… of 3 were similar to those of jasmolactone D [4], suggesting a … -nmr spectra of 3 with those of jasmolactone D [4] revealed a strong … 3 was established for jasmolactone C. The established …
Number of citations: 46 pubs.acs.org
Y Naoshima, T Morita, S Wakabayashi… - Agricultural and …, 1981 - Taylor & Francis
… to be led to the desired y-jasmolactone (1) in a 92% yield and in a 34% overall yield from 4a, and the IR and 1 H NMR spectra of y-jasmolactone (1) synthesized in this report were …
Number of citations: 11 www.tandfonline.com
R Ballini, M Petrini, E Marotta - Synthetic Communications, 1989 - Taylor & Francis
… The synthesis of jasmonel and methyl jasmonate2 have been the focus of continuous attention owing to their economic values, whereas for the y-jasmolactone fewer synthetic …
Number of citations: 18 www.tandfonline.com
T YOSHIDA, S SAITO - Journal of Japan Oil Chemists' Society, 1983 - jstage.jst.go.jp
… On the other hand, r-jasmolactone is obtained by the … -jasmone, methyl jasmonate, and r-jasmolactone. In this paper, we wish to … of cis-jasmone and r-jasmolactone using alkyl sulfone. …
Number of citations: 1 www.jstage.jst.go.jp
D Singh - Asian Journal of Chemistry, 2016 - researchgate.net
… Secoirridoid lactones, jasmolactone B and D reported to induces dilation (MEC 1.3 × 10-5 M … presence of nerolidol, benzyl benzoate and jasmolactone as main chemical constituents [7]. …
Number of citations: 0 www.researchgate.net
LJ Missio, JV Comasseto - Tetrahedron: Asymmetry, 2000 - Elsevier
… According to a patent 7 the organoleptic properties of γ-jasmolactone (Z-7-decen-4-olide) 1 are described as fruity, flowery, green, creamy, sweet and juicy. This compound has an …
Number of citations: 23 www.sciencedirect.com
C Fuganti, P Grasselli, G Zucchi, G Allegrone… - Bioorganic & Medicinal …, 1993 - Elsevier
… Abstract The biogeneration of (K) 27-decen-4-olide (y-jasmolactone) (6) in Pi&a stipitis and ohmeri from one of the products derived from lindenie acid via phot~~~tio~r~u~on … y-Jasmolactone …
Number of citations: 8 www.sciencedirect.com
T Koch, K Bandemer, W Boland - Helvetica Chimica Acta, 1997 - Wiley Online Library
Flowers of Jasminum rincospernum convert deuterium‐labeled jasmonic acid [ 2 H 5 ]‐4a and methyl 1,2‐didehy‐drojasmonate [ 2 H 4 ]‐8 into labeled cis‐jasmone [ 2 H 4 ]‐1. The …
Number of citations: 123 onlinelibrary.wiley.com
GC Clososki, LJ Missio, JV Comasseto - Synthetic communications, 2004 - Taylor & Francis
… Citation3c In the case of jasmolactones (1), it was reported that (R)‐(+)‐γ‐jasmolactone (1b) is more intense and its flowery note is sweeter than that of (S)‐(−)‐γ‐jasmolactone (1a).Citation2b …
Number of citations: 6 www.tandfonline.com
T MIYAKOSHI - Journal of Japan Oil Chemists' Society, 1988 - jstage.jst.go.jp
The Michael addition of nitroalkanes with methyl acrylate catalyzed by tertiary-phosphine such as tributylphosphine was studied so as to determine optimum reaction condition. The …
Number of citations: 2 www.jstage.jst.go.jp

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